Z-Ala-Betana
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Overview
Description
Z-Ala-Betana, also known as benzyloxycarbonylalanine 2-naphthylamide, is a synthetic compound with the molecular formula C21H20N2O3 and a molecular weight of 348.4 g/mol . This compound is a derivative of alanine, an amino acid, and is often used in biochemical research and industrial applications.
Preparation Methods
The synthesis of Z-Ala-Betana typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected alanine with 2-naphthylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Z-Ala-Betana undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Z-Ala-Betana has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a substrate in enzymatic studies.
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of Z-Ala-Betana involves its interaction with specific enzymes and proteins. The compound acts as a substrate for certain proteases, which cleave the amide bond to release the active components. This interaction can inhibit the activity of the target enzyme, making this compound a valuable tool in the study of enzyme function and inhibition .
Comparison with Similar Compounds
Z-Ala-Betana can be compared with other similar compounds, such as:
Z-Ala-Prolinal: Another derivative of alanine, used in similar biochemical applications.
Z-Ala-4m-Betana: A modified version of this compound with a methyl group substitution.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with certain enzymes and proteins, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H20N2O3/c1-15(22-21(25)26-14-16-7-3-2-4-8-16)20(24)23-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,25)(H,23,24)/t15-/m0/s1 |
InChI Key |
PTRXMEBOWZBSJT-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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